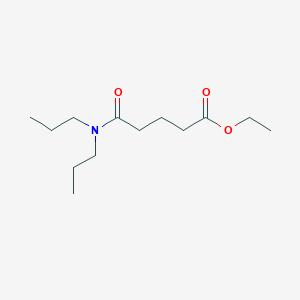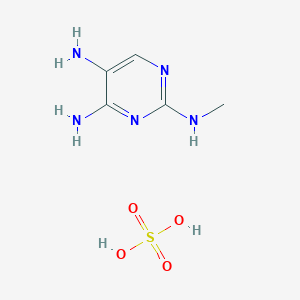
2-N-methylpyrimidine-2,4,5-triamine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-methylpyrimidine-2,4,5-triamine;sulfuric acid is a compound that combines the properties of a pyrimidine derivative with sulfuric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-methylpyrimidine-2,4,5-triamine involves several steps. One common method includes the reaction of N-(5-cyanopyrimidin-4-yl)-5-nitrofuran-2-carboxamide with sulfuric acid, followed by heating, intramolecular cyclization, and subsequent chlorination with phosphorous pentasulfide or thionyl chloride . The reaction conditions typically involve controlled temperatures and specific reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-N-methylpyrimidine-2,4,5-triamine;sulfuric acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-N-methylpyrimidine-2,4,5-triamine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-N-methylpyrimidine-2,4,5-triamine;sulfuric acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-N-methylpyrimidine-2,4,5-triamine;sulfuric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-N,4-N-diethyl-6-methylpyrimidine-2,4,5-triamine;sulfuric acid: A similar compound with additional ethyl groups, which may alter its chemical properties and applications.
Pyrimidine-2,4,5-triamine: A related compound without the methyl group, used in various chemical and biological studies.
Uniqueness
Its combination of a pyrimidine derivative with sulfuric acid makes it a valuable compound for research and industrial use .
Properties
CAS No. |
5180-63-2 |
|---|---|
Molecular Formula |
C5H11N5O4S |
Molecular Weight |
237.24 g/mol |
IUPAC Name |
2-N-methylpyrimidine-2,4,5-triamine;sulfuric acid |
InChI |
InChI=1S/C5H9N5.H2O4S/c1-8-5-9-2-3(6)4(7)10-5;1-5(2,3)4/h2H,6H2,1H3,(H3,7,8,9,10);(H2,1,2,3,4) |
InChI Key |
SJJAJVWUMLJZBL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C(=N1)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


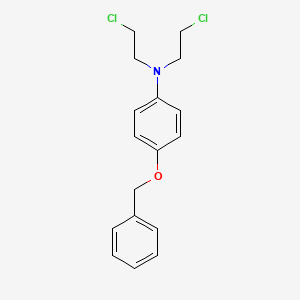
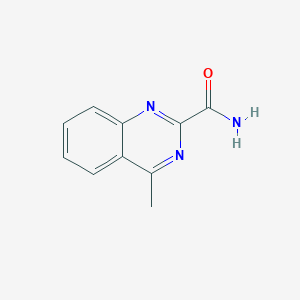
![2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol](/img/structure/B14006548.png)
![1-[2-[2-(3-Methylphenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14006549.png)
![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18,20-nonaene-3,10-dione](/img/structure/B14006564.png)
![n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide](/img/structure/B14006567.png)
![1-[(2-Methylphenyl)sulfanylmethyl]piperidine](/img/structure/B14006571.png)
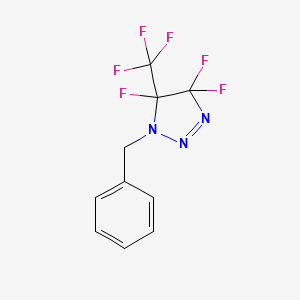
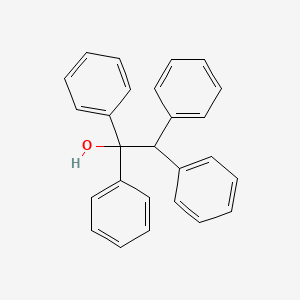
![4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol](/img/structure/B14006586.png)
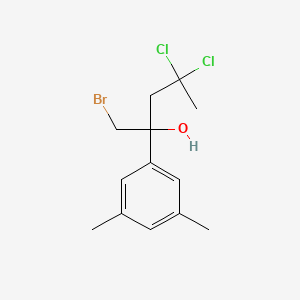
![Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate](/img/structure/B14006615.png)
![10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)
